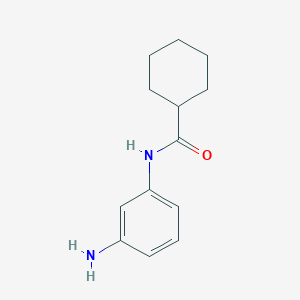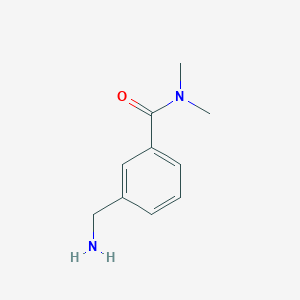
3-amino-6-(1H-pyrazol-1-yl)pyridine
Vue d'ensemble
Description
6-(1H-Pyrazol-1-yl)pyridin-3-amine is a heterocyclic compound with the molecular formula C8H8N4. It consists of a pyridine ring substituted with a pyrazole ring at the 6-position and an amine group at the 3-position.
Applications De Recherche Scientifique
6-(1H-Pyrazol-1-yl)pyridin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of advanced materials, including polymers and catalysts
Mécanisme D'action
Target of Action
Similar compounds have been found to target protein kinases
Mode of Action
It has been observed that similar compounds can inhibit certain biochemical pathways . The compound may interact with its targets, leading to changes in their function and potentially inhibiting their activity.
Pharmacokinetics
Its molecular weight of 16018 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed.
Result of Action
Similar compounds have been found to exhibit high catalytic activity towards the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes .
Analyse Biochimique
Biochemical Properties
6-(1H-pyrazol-1-yl)pyridin-3-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been found to interact with aromatic amines, which are crucial in various biochemical pathways . The compound’s interactions are primarily based on hydrogen bonding and hydrophobic interactions, which facilitate its binding to target molecules.
Cellular Effects
The effects of 6-(1H-pyrazol-1-yl)pyridin-3-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, which are essential for maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, 6-(1H-pyrazol-1-yl)pyridin-3-amine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(1H-pyrazol-1-yl)pyridin-3-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 6-(1H-pyrazol-1-yl)pyridin-3-amine vary with different dosages in animal models. At lower doses, the compound has been found to have minimal adverse effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific dosage level results in significant changes in cellular function and metabolism. Toxic effects at high doses include cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
6-(1H-pyrazol-1-yl)pyridin-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels . The compound’s interactions with specific enzymes can lead to changes in the rates of biochemical reactions, thereby influencing overall metabolic activity.
Transport and Distribution
Within cells and tissues, 6-(1H-pyrazol-1-yl)pyridin-3-amine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its hydrophobicity and ability to form hydrogen bonds with target molecules.
Subcellular Localization
The subcellular localization of 6-(1H-pyrazol-1-yl)pyridin-3-amine is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that the compound reaches its intended site of action, where it can interact with target biomolecules and exert its effects on cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-pyrazol-1-yl)pyridin-3-amine typically involves the reaction of 3-aminopyridine with 1H-pyrazole under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the pyrazole-pyridine bond .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Types of Reactions:
Oxidation: 6-(1H-Pyrazol-1-yl)pyridin-3-amine can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Comparaison Avec Des Composés Similaires
- 6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-amine
- 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
- 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 6-Bromo-1H-pyrazolo[4,3-c]pyridine .
Comparison: 6-(1H-Pyrazol-1-yl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its brominated analogs, it exhibits different reactivity and potential biological activities. The presence of the amine group at the 3-position of the pyridine ring also differentiates it from other pyrazolo-pyridine derivatives, influencing its interaction with molecular targets .
Propriétés
IUPAC Name |
6-pyrazol-1-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-2-3-8(10-6-7)12-5-1-4-11-12/h1-6H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOKAVKPEMXSMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154095-29-1 | |
| Record name | 6-(1H-pyrazol-1-yl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[(3-Methylphenyl)methyl]hydrazine](/img/structure/B1284569.png)

![4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B1284578.png)
